molecular formula C24H18N2O4S B2474456 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114872-11-5

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No. B2474456
CAS RN: 1114872-11-5
M. Wt: 430.48
InChI Key: RCCAJPMAEVJQKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The vibrational modes and other physical properties can be determined from these studies .


Chemical Reactions Analysis

While specific reactions involving “3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile” are not available, benzonitrile derivatives are known to undergo [3+2] cycloaddition reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods : A study by Zia-ur-Rehman et al. (2006) describes the synthesis of biologically active benzothiazine derivatives, including methods relevant to the synthesis of compounds similar to 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile. This study emphasizes straightforward synthesis procedures that can be applied in high-throughput settings (Zia-ur-Rehman et al., 2006).

  • Antibacterial Activity : The same study also highlights the preliminary evaluation of these compounds for biological activity against Gram-positive and Gram-negative bacteria, with some compounds showing marked activity against Bacillus subtilis (Zia-ur-Rehman et al., 2006).

Antimicrobial Properties

  • Anti-Microbial Activities : Ahmad et al. (2011) synthesized a series of benzothiazine derivatives and evaluated them for anti-microbial (anti-bacterial and anti-fungal) activities. The study found that compounds with greater lipophilicity exhibited higher anti-bacterial activities (Ahmad et al., 2011).

  • Application in Treating Human Leukemia : Repický et al. (2009) investigated a benzothiazole derivative that induced apoptosis in human leukemia cells through mitochondrial/caspase 9/caspase 3-dependent pathways, showing potential application in cancer treatment (Repický et al., 2009).

Synthesis of Related Compounds

  • Synthesis of Analogous Compounds : Ashok et al. (2006) conducted research on synthesizing benzothiazine derivatives under microwave irradiation, providing insights into efficient synthesis methods for compounds similar to 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile (Ashok et al., 2006).

Herbicidal and Insecticidal Activities

  • Herbicidal and Insecticidal Applications : Hisano et al. (1982) found that benzothiazoles, including derivatives like 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile, showed potential herbicidal activity. This suggests possible applications in agriculture (Hisano et al., 1982).

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It’s recommended to wear protective gloves, eye protection, and face protection when handling it .

properties

IUPAC Name

3-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-2-30-20-12-10-18(11-13-20)24(27)23-16-26(19-7-5-6-17(14-19)15-25)21-8-3-4-9-22(21)31(23,28)29/h3-14,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCAJPMAEVJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

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